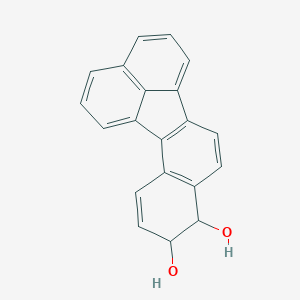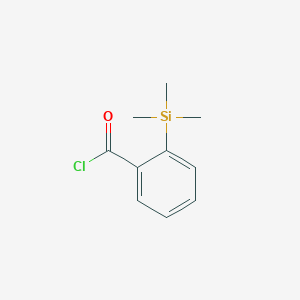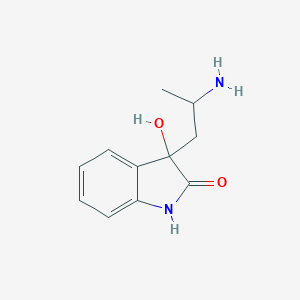
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a chemical compound with a molecular formula of C11H14N2O2. It is a member of the indolinone family of compounds and has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can exert various biochemical and physiological effects in the body. These include reducing inflammation, inhibiting cancer cell proliferation, and protecting against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- in lab experiments is its ability to selectively target specific signaling pathways in the body. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)-. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods for the compound.
In conclusion, 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a promising chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its ability to selectively target specific signaling pathways in the body makes it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can be synthesized through a multistep process involving the reaction of 2-aminopropylindole with various reagents such as sodium borohydride, sodium hydride, and acetic anhydride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Propriétés
Numéro CAS |
101651-80-3 |
|---|---|
Nom du produit |
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(2-aminopropyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(12)6-11(15)8-4-2-3-5-9(8)13-10(11)14/h2-5,7,15H,6,12H2,1H3,(H,13,14) |
Clé InChI |
PTLNOCZKIVWOBW-UHFFFAOYSA-N |
SMILES |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
SMILES canonique |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
Synonymes |
2-INDOLINONE, 3-HYDROXY-3-(2-AMINOPROPYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



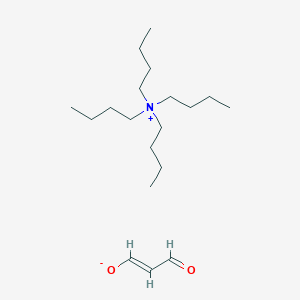
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)


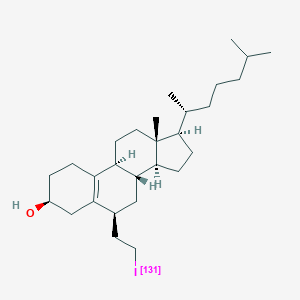
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
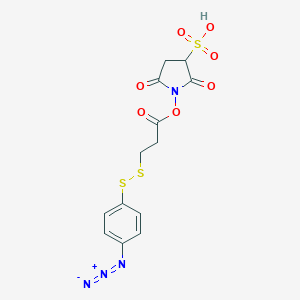
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
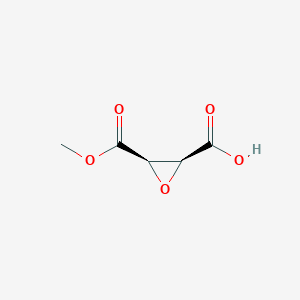
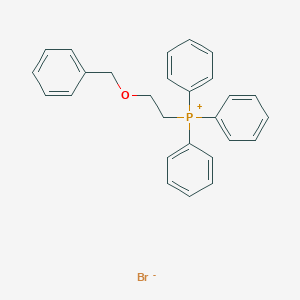
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
